molecular formula C16H20ClN5O3S B2895491 3-chloro-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide CAS No. 2034577-72-3

3-chloro-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide

Cat. No. B2895491
CAS RN: 2034577-72-3
M. Wt: 397.88
InChI Key: QVQANEVKNSRCDL-UHFFFAOYSA-N
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Description

3-chloro-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H20ClN5O3S and its molecular weight is 397.88. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Applications and Photodegradation

The compound is related to herbicidal applications, with research exploring new intermediates for herbicidal sulfonylureas, focusing on selective post-emergence herbicides in crops like cotton and wheat. These studies detail the preparation of new fluoromethyl-triazines and their effectiveness as selective herbicides, highlighting the importance of combining certain moieties for wheat selectivity and the broad field tests in agricultural applications (Hamprecht et al., 1999). Furthermore, the photodegradation of herbicide triasulfuron, which shares structural similarities with the compound of interest, was investigated, showing degradation in aqueous solutions under UV irradiation and forming various photoproducts, offering insights into environmental breakdown mechanisms (Pusino et al., 1999).

Soil Transport Studies

Research into the transport characteristics of chlorsulfuron through soil columns helps understand the mobility of similar compounds in agricultural soils. This is crucial for predicting the environmental behavior and potential impact of such herbicides on non-target areas (Veeh et al., 1994).

Corrosion Inhibition

Studies on the corrosion inhibition properties of piperidine derivatives on iron corrosion offer insights into the potential applications of similar structures in protecting metals from corrosion, underlining the relevance in industrial applications (Kaya et al., 2016).

Encapsulation and Organometallic Complexes

Research has explored the encapsulation of aromatic molecules within hexanuclear arene ruthenium cages, indicating the use of similar compounds in creating organometallic carceplex prisms with potential applications in catalysis, drug delivery, and materials science (Mattsson et al., 2008).

Synthesis and Structural Characterization

The synthesis and structural characterization of various derivatives of sulfonylureas and sulfonamides, including CCR5 antagonists for potential use in HIV-1 infection prevention, highlight the versatility of such compounds in drug development (Cheng De-ju, 2015). Moreover, studies on novel peripherally octa-substituted metallophthalocyanines demonstrate the application in synthesizing compounds with unique electrochemical and spectroelectrochemical properties for potential use in sensing, electronic devices, and photodynamic therapy (Kantekin et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been reported to targetacetylcholinesterase (AChE) . AChE is a crucial enzyme involved in neurotransmission, specifically in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

Based on the structure and the known targets of similar compounds, it can be inferred that this compound may act as aninhibitor of AChE . Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission.

Pharmacokinetics

A similar compound has been reported to have satisfactory drug-like characteristics and adme properties .

properties

IUPAC Name

3-chloro-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O3S/c1-11-12(17)6-5-7-13(11)26(23,24)18-10-14-19-15(21-16(20-14)25-2)22-8-3-4-9-22/h5-7,18H,3-4,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQANEVKNSRCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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